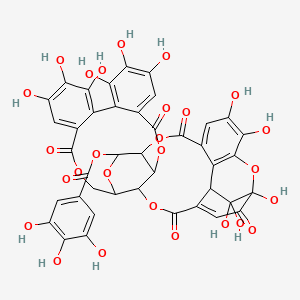

Geraniin (Standard)

Description

Properties

IUPAC Name |

(1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl) 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030289 | |

| Record name | Geraniin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

952.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60976-49-0 | |

| Record name | Geraniin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60976-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geraniin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060976490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geraniin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of Geraniin standard

An In-depth Technical Guide on the Physicochemical Properties of Geraniin Standard

Introduction

Geraniin (C₄₁H₂₈O₂₇) is a prominent ellagitannin, a type of hydrolyzable tannin, found in a variety of plant species, particularly within the Geraniaceae and Euphorbiaceae families.[1] It is a major bioactive constituent in medicinal plants such as Geranium thunbergii and the rind of fruits like rambutan (Nephelium lappaceum).[1][2] Recognized for its potent antioxidant, anti-inflammatory, antihyperglycemic, and neuroprotective properties, Geraniin is a subject of extensive research in drug discovery and development.[3][4] This document provides a comprehensive overview of the core physicochemical properties of the Geraniin standard, detailed experimental protocols for its analysis, and a visualization of its role in key biological signaling pathways.

Physicochemical Data

The fundamental physicochemical properties of Geraniin are summarized below. These data are critical for its handling, formulation, and analysis in a research setting.

Table 1: General Properties of Geraniin

| Property | Value | Source(s) |

| Molecular Formula | C₄₁H₂₈O₂₇ | |

| Molecular Weight | 952.6 g/mol | |

| CAS Number | 60976-49-0 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% |

Table 2: Solubility Profile of Geraniin

| Solvent | Solubility | Source(s) |

| DMSO | ~30 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Ethanol | ~30 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | |

| Water | 0.08 mg/mL | |

| Simulated Gastric Fluid (SGF) | Poor (0.61–8.10 mg/mL for Geraniin and its metabolites) | |

| Simulated Intestinal Fluid (SIF) | Good (3.59–14.32 mg/mL for Geraniin and its metabolites) | |

| Fasted State-SIF (FaSSIF) | Highest solubility among intestinal fluids |

Note: For enhanced solubility in aqueous buffers, it is recommended to first dissolve Geraniin in an organic solvent like ethanol and then dilute with the chosen buffer.

Table 3: Chromatographic and Spectroscopic Data

| Parameter | Value | Source(s) |

| UV/Vis. λmax | 226, 280 nm | |

| Log P (Octanol/Water) | -0.73 ± 0.17 | |

| HPLC Retention Time | ~10.99 min (C18 column) | |

| UPLC Retention Time | ~1.74 min (HSS T3 column) |

Experimental Protocols

Detailed methodologies are essential for the replication of results and the development of new analytical procedures. The following sections describe standard protocols for the purification and analysis of Geraniin.

Purification of Geraniin by Column Chromatography

This protocol is based on the method used for isolating Geraniin from Nephelium lappaceum rind extract.

-

Preparation: A crude extract containing Geraniin is dissolved in a minimal amount of Milli-Q water.

-

Stationary Phase: The solution is loaded onto a glass column packed with reverse-phase C18 silica.

-

Mobile Phase & Elution: A step gradient of water and acetonitrile is used for elution. The column is first washed with water. Fractions are then collected using increasing concentrations of acetonitrile in water (e.g., 10:90 v/v).

-

Analysis: The purity of the collected fractions is monitored by High-Performance Liquid Chromatography (HPLC). Fractions containing high-purity Geraniin (typically 97-99%) are pooled and concentrated.

Caption: Experimental workflow for the purification of Geraniin.

Purity Analysis and Quantification by HPLC

This method is used to determine the purity and concentration of Geraniin in a sample.

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: Typically 1.0 mL/min for analytical scale or 18 mL/min for preparative scale.

-

Detection: UV detection at a wavelength of 280 nm.

-

Quantification: A calibration curve is generated using a Geraniin standard of known concentrations (e.g., 0.001–2 mg/mL). The peak area of Geraniin in the sample is compared to the calibration curve to determine its concentration.

Lipophilicity Determination (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity and is determined using the shake-flask method.

-

Equilibration: A mixture of 1-octanol and water is shaken for 24 hours to allow the phases to saturate and separate.

-

Sample Preparation: A stock solution of Geraniin (e.g., 1 mg/mL) is prepared in the aqueous phase.

-

Partitioning: Equal volumes of the Geraniin solution and the equilibrated 1-octanol are mixed and shaken to allow the Geraniin to partition between the two phases until equilibrium is reached.

-

Analysis: The concentration of Geraniin in the aqueous phase is measured by HPLC before and after partitioning. The Log P value is calculated from the concentration difference.

Biological Signaling Pathways

Geraniin exerts its biological effects by modulating several key cellular signaling pathways. Its ability to influence these pathways is central to its therapeutic potential.

Nrf2-Mediated Antioxidant Response

Geraniin protects cells from oxidative stress by activating the Nrf2 signaling pathway. It induces the expression of antioxidant enzymes, thereby enhancing the cell's defense mechanisms against oxidative damage.

Caption: Geraniin activates the Nrf2 antioxidant pathway.

PI3K/Akt/mTOR Signaling Pathway

In the context of cancer biology, Geraniin has been shown to inhibit the PI3K/Akt/mTOR pathway. This inhibition can suppress cell growth and promote autophagy-mediated cell death in cancer cells, highlighting its anti-proliferative potential.

Caption: Geraniin inhibits the PI3K/Akt/mTOR signaling pathway.

Conclusion

The physicochemical properties of Geraniin, particularly its polarity and solubility, are key determinants of its bioavailability and formulation requirements. As a polar compound with a negative Log P value, its absorption in the gastrointestinal tract is limited, presenting a challenge for oral drug development. The detailed analytical protocols provided herein offer a standardized framework for researchers to accurately quantify and assess the purity of Geraniin. Furthermore, the elucidation of its interactions with critical signaling pathways, such as Nrf2 and PI3K/Akt, provides a molecular basis for its observed therapeutic effects and supports its continued investigation as a promising multifunctional nutraceutical and therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. gilsoncn.com [gilsoncn.com]

- 3. Geraniin exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The physicochemical properties of geraniin, a potential antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Geraniin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniin, a prominent ellagitannin found in various medicinal plants, has emerged as a promising natural compound with potent anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which geraniin exerts its effects on cancer cells. It consolidates current research findings on its role in inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis and angiogenesis. Detailed summaries of quantitative data, comprehensive experimental protocols, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in oncology.

Introduction

Geraniin is a hydrolyzable tannin that has been isolated from a variety of plant species, including those from the Geraniaceae and Euphorbiaceae families.[1] Traditionally used in folk medicine, recent scientific investigations have unveiled its significant biological activities, including antioxidant, anti-inflammatory, and notably, anticancer effects.[1][2] This document serves as a technical resource, elucidating the intricate mechanisms by which geraniin combats cancer at the cellular and molecular levels.

Core Mechanisms of Action

Geraniin's anticancer activity is multifaceted, involving the modulation of several critical cellular processes that are often dysregulated in cancer. These include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and prevention of tumor spread and new blood vessel formation.

Induction of Apoptosis

Geraniin has been shown to be a potent inducer of apoptosis in a variety of cancer cell lines.[3][4] This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.

Key molecular events in geraniin-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: Geraniin alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. It upregulates Bax expression while downregulating the expression of Bcl-2, leading to increased mitochondrial outer membrane permeabilization.

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a key event. This leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis. Geraniin has been shown to activate caspase-9 (initiator caspase of the intrinsic pathway) and caspase-3 (executioner caspase). In some cancer types, like melanoma, it also activates caspase-8, an initiator caspase of the extrinsic pathway, through the upregulation of Fas ligand expression.

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Geraniin can induce the production of intracellular ROS, which in turn can activate pro-apoptotic signaling pathways like p38 MAPK.

Cell Cycle Arrest

Geraniin can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases. This prevents cancer cells from dividing and growing uncontrollably.

-

S Phase Arrest: In human breast cancer cells (MCF-7) and triple-negative breast cancer cells (SUM159), geraniin has been observed to cause an arrest in the S phase of the cell cycle. This is often associated with changes in the expression of cell cycle regulatory proteins like p21, Cyclin A, CDK1, and CDK2.

-

G1 Phase Arrest: In gastric cancer cells, extracts of Geranium thunbergii, which contains geraniin, have been shown to induce G1 phase arrest. This was linked to decreased expression of CDK4/cyclin D1 and CDK2/cyclin E complexes.

Inhibition of Metastasis and Angiogenesis

The spread of cancer to distant organs (metastasis) is a major cause of mortality. Geraniin has demonstrated the ability to interfere with this process.

-

Inhibition of Cell Migration and Invasion: Geraniin has been shown to inhibit the migration and invasion of various cancer cells, including colorectal, oral, and osteosarcoma cells.

-

Downregulation of Matrix Metalloproteinases (MMPs): A key mechanism in inhibiting metastasis is the suppression of MMPs, enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. Geraniin has been found to reduce the expression and activity of MMP-2 and MMP-9.

-

Anti-Angiogenic Effects: Although direct studies on geraniin's anti-angiogenic effects are limited, the related compound geraniol has been shown to suppress angiogenesis by downregulating the Vascular Endothelial Growth Factor (VEGF)/VEGFR-2 signaling pathway. This suggests a potential avenue for geraniin's anticancer activity that warrants further investigation.

Key Signaling Pathways Modulated by Geraniin

Geraniin exerts its anticancer effects by targeting several key signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Geraniin has been shown to inhibit this pathway in several cancer types.

-

In colorectal cancer and osteosarcoma cells, geraniin suppresses the phosphorylation of PI3K and Akt.

-

Inhibition of the PI3K/Akt/mTOR signaling axis by geraniin has been linked to the induction of autophagy-mediated cell death in nasopharyngeal cancer cells.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell proliferation and survival.

-

In human glioma cells, geraniin has been found to suppress the phosphorylation of STAT3.

-

This inhibition leads to the downregulation of STAT3 target genes, including the anti-apoptotic proteins Bcl-xL, Mcl-1, and Bcl-2, as well as the cell cycle regulator cyclin D1.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is involved in cell proliferation, differentiation, and migration.

-

In oral cancer and osteosarcoma cells, geraniin has been shown to suppress the phosphorylation of ERK1/2.

-

This inhibition is associated with the reduced expression of MMP-2 and MMP-9, thereby contributing to the anti-metastatic effects of geraniin.

-

In breast cancer cells, geraniin can activate the p38 MAPK pathway, which is linked to the induction of apoptosis.

FAK/Src Pathway

Focal Adhesion Kinase (FAK) and Src are non-receptor tyrosine kinases that play important roles in cell adhesion, migration, and invasion.

-

In oral cancer cells, geraniin has been shown to suppress the phosphorylation of FAK and Src, which contributes to its anti-migratory effects.

-

In human melanoma cells, geraniin induces caspase-3-mediated cleavage of FAK, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of geraniin on cancer cells.

Table 1: IC50 Values of Geraniin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) |

| Breast Cancer | MCF-7 | 42.32 | 24 |

| 17.98 | 48 | ||

| 9.94 | 72 | ||

| Colorectal Cancer | HT-29 | 73.71 | 24 |

| 39.94 | 48 | ||

| 18.13 | 72 | ||

| HCT116 | Not specified | 72 | |

| Cervical Cancer | Ca Ski | Not specified | 72 |

| Lung Cancer | A549 | Not specified | 72 |

| Leukemia | Jurkat | Not specified | 72 |

Data extracted from multiple sources.

Table 2: Effect of Geraniin on Apoptosis-Related Protein Expression

| Cancer Type | Cell Line | Protein | Effect |

| Colorectal Cancer | SW480, HT-29 | Bax | Increased |

| Bcl-2 | Decreased | ||

| Caspase-3 | Increased | ||

| Caspase-9 | Increased | ||

| Glioma | U87, LN229 | Bcl-xL | Decreased |

| Mcl-1 | Decreased | ||

| Bcl-2 | Decreased | ||

| Melanoma | A2058 | Fas Ligand | Increased |

| Caspase-8 | Activated | ||

| Bid | Cleaved | ||

| Breast Cancer | MCF-7 | Bcl-2 | Phosphorylated |

| PARP | Cleaved | ||

| Caspase-3 | Cleaved |

Data compiled from multiple studies.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the mechanism of action of geraniin.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of geraniin (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Treat cancer cells with geraniin for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Quadrant analysis is used to distinguish between different cell populations.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Lyse geraniin-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by geraniin and a general experimental workflow.

Caption: Geraniin inhibits the PI3K/Akt signaling pathway.

Caption: Geraniin suppresses the STAT3 signaling pathway.

Caption: Geraniin inhibits the FAK/Src/ERK pathway to suppress metastasis.

Caption: General experimental workflow for studying geraniin's anticancer effects.

Conclusion and Future Directions

Geraniin demonstrates significant potential as a multi-targeted anticancer agent. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt, STAT3, and MAPK/ERK underscores its therapeutic promise. The data and protocols presented in this guide offer a solid foundation for researchers to build upon.

Future research should focus on:

-

In vivo efficacy and safety: More extensive studies in animal models are needed to evaluate the therapeutic efficacy, optimal dosing, and potential toxicity of geraniin.

-

Bioavailability and formulation: Developing formulations to improve the bioavailability of geraniin will be crucial for its clinical translation.

-

Combination therapies: Investigating the synergistic effects of geraniin with existing chemotherapeutic drugs could lead to more effective and less toxic cancer treatments.

-

Identification of novel targets: Further research to identify other molecular targets of geraniin may reveal additional mechanisms of its anticancer activity.

By continuing to explore the multifaceted actions of geraniin, the scientific community can pave the way for its potential development as a novel therapeutic agent in the fight against cancer.

References

- 1. Geraniin inhibits proliferation and induces apoptosis through inhibition of phosphatidylinositol 3-kinase/Akt pathway in human colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Geraniin suppresses tumor cell growth and triggers apoptosis in human glioma via inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Geraniin-mediated apoptosis by cleavage of focal adhesion kinase through up-regulation of Fas ligand expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Geraniin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of geraniin and its principal metabolites, including corilagin, ellagic acid, gallic acid, and urolithins. Upon ingestion, geraniin undergoes extensive metabolism by the gut microbiota, transforming into these smaller, more readily absorbed compounds that are largely responsible for its systemic effects.[4][5] This guide will delve into the anticancer, antioxidant, anti-inflammatory, and antimicrobial activities of geraniin and its derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and drug development endeavors.

Metabolism of Geraniin

The journey of geraniin in the body begins with its hydrolysis and metabolism, primarily by the intestinal microflora. This biotransformation is a critical step, as the resulting metabolites exhibit significant biological activities, often more potent than the parent compound. The metabolic cascade of geraniin is a multi-step process.

Initially, geraniin is hydrolyzed to corilagin, gallic acid, and ellagic acid. Ellagic acid is further metabolized by the gut microbiota into a series of urolithins, such as Urolithin A, B, C, and D. These metabolites are then absorbed into the bloodstream and are responsible for the systemic health benefits attributed to geraniin consumption.

Caption: Metabolic pathway of geraniin by gut microbiota.

I. Anticancer Activity

Geraniin and its metabolites have demonstrated significant anticancer properties across a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer progression.

Quantitative Data: Anticancer Activity (IC50 values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of geraniin and its metabolites against various cancer cell lines, providing a quantitative measure of their cytotoxic effects.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Geraniin | HT-29 (Colon) | 18.13 ± 0.53 (72h) | |

| HCT116 (Colon) | 83 (72h) | ||

| Ca Ski (Cervical) | >100 (72h) | ||

| A549 (Lung) | >100 (72h) | ||

| Jurkat (Leukemia) | >100 (72h) | ||

| T24 (Bladder) | ~10-20 | ||

| Urolithin A | HCT116 (Colon) | 39.2 (48h), 19.6 (72h) | |

| p53-/- HCT116 (Colon) | 38 (72h) | ||

| T24 (Bladder) | 43.9 | ||

| Jurkat (Leukemia) | ~25 (48h) | ||

| K562 (Leukemia) | ~25 (48h) | ||

| HepG2 (Liver) | 137 ± 8.2 | ||

| Urolithin C | LNCaP (Prostate) | 35.2 ± 3.7 | |

| Methylated Urolithin A | DU145 (Prostate) | 44.3 ± 2.9 (48h) | |

| Ellagic Acid | HCT116 (Colon) | 44.2 (72h) |

Signaling Pathways in Anticancer Activity

Geraniin and its metabolites exert their anticancer effects by modulating critical signaling pathways, most notably the PI3K/Akt/mTOR and Nrf2/HO-1 pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. Geraniin has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the downregulation of this pathway and subsequently inducing apoptosis and inhibiting proliferation in cancer cells.

Caption: Geraniin's inhibition of the PI3K/Akt/mTOR pathway.

-

Nrf2/HO-1 Pathway: The Nrf2/HO-1 pathway is a primary defense mechanism against oxidative stress. Geraniin has been found to activate this pathway by promoting the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This action helps protect normal cells from oxidative damage and can contribute to the overall anticancer effect.

Caption: Geraniin's activation of the Nrf2/HO-1 pathway.

II. Antioxidant Activity

The potent antioxidant capacity of geraniin and its metabolites is a cornerstone of their therapeutic potential. They effectively scavenge free radicals and upregulate endogenous antioxidant defense systems.

Quantitative Data: Antioxidant Activity (IC50 values)

The following table presents the IC50 values for the antioxidant activities of geraniin and its metabolites, as determined by various standard assays.

| Compound | Assay | IC50 | Reference |

| Geraniin | DPPH | 1.85 µg/mL | |

| DPPH | 5.4 times higher activity than Trolox | ||

| Geranium Extract | DPPH | 1.14 µg/mL (PGG) | |

| Geranium robertianum Leaf Extract | DPPH | 7.6 µg/mL | |

| ABTS | 3.9 µg/mL | ||

| Geranium robertianum Stem Extract | DPPH | 17.3 µg/mL | |

| ABTS | 5.8 µg/mL | ||

| Ellagic Acid | DPPH | 6.6 mM | |

| Urolithin A | DPPH | 152.66 mM | |

| Urolithin C | DPPH | 0.16 µM | |

| Urolithin D | DPPH | 0.33 µM | |

| Gallic Acid | DPPH | - | |

| Rambutan Peel Extract (rich in geraniin) | DPPH | 0.098 mg/mL | |

| ABTS | 0.335 mg/mL | ||

| Lipid Oxidation Inhibition | 0.034 mg/mL | ||

| Phyllanthus muellerianus Aqueous Leaf Extract | DPPH | 0.123 µg/mL |

III. Anti-inflammatory Activity

Geraniin and its metabolites exhibit significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay/Model | Effect | Reference |

| Geraniin | Zymosan-induced paw edema (mice) | Dose-dependent inhibition | |

| Adjuvant-induced arthritis (rats) | Dose-dependent edema reduction, inhibition of bone erosion | ||

| NLRP3 inflammasome activation | Prevents ASC and NLRP3 assembly | ||

| Gallic Acid | Zymosan-induced paw swelling (mice) | Anti-inflammatory activity | |

| COX-2 Inhibition | >50% inhibition at 100 µg/mL | ||

| TNF-α Inhibition | 30-40% at 10 µM | ||

| IL-6 Inhibition | 60-75% at 10 µM |

IV. Antimicrobial Activity

Geraniin and its metabolites have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity (MIC/MBC values)

The table below summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of geraniin and its metabolites against different microorganisms.

| Compound | Microorganism | MIC | MBC/MFC | Reference |

| Geraniin | Staphylococcus aureus | 1.25 - 5.0 mg/mL | - | |

| Gram-negative bacteria | 2.5 - 10.0 mg/mL | - | ||

| Candida albicans | - | 5.0 mg/mL (MFC) | ||

| Xanthomonas campestris pv. vitians | - | 3.125 mg/mL | ||

| Aqueous Leaf Extract of P. muellerianus | Various microbes | 0.08 - 5.0 mg/mL | 1.25 - 50 mg/mL | |

| Corilagin | Staphylococcus aureus | 25 µg/mL | - | |

| Methicillin-Resistant S. aureus (MRSA) | 128 µg/mL | 1 mg/mL | ||

| Geraniol | Acinetobacter baumannii | 0.5 - 16% | - | |

| Gram-positive bacteria | 2.5 - 40 µL/mL | - |

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Workflow for In Vitro Anticancer Activity Assessment

Caption: General workflow for assessing the in vitro anticancer activity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of geraniin or its metabolites and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.

-

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound (geraniin or its metabolites) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Protocol:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, p-Akt, Nrf2, HO-1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Conclusion

Geraniin and its metabolites represent a promising class of natural compounds with a broad spectrum of therapeutic activities. Their potent anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, coupled with their ability to modulate key cellular signaling pathways, underscore their potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols, to facilitate further investigation and harness the full therapeutic potential of these remarkable phytochemicals. Further research, particularly in vivo studies and clinical trials, is warranted to translate these promising preclinical findings into effective treatments for a range of human diseases.

References

- 1. Geraniin Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marked potentiation of activity of beta-lactams against methicillin-resistant Staphylococcus aureus by corilagin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urolithin A gains in antiproliferative capacity by reducing the glycolytic potential via the p53/TIGAR axis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Ellagitannin Geraniin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin (C₄₁H₂₈O₂₇) is a prominent member of the ellagitannin class of hydrolysable tannins, a large family of polyphenolic compounds.[1] First isolated in 1976 from Geranium thunbergii, a plant used in traditional Japanese medicine, geraniin has since been identified in numerous plant species.[2][3] This technical guide provides an in-depth overview of the natural sources of geraniin, its biosynthetic pathway, and detailed experimental protocols relevant to its study. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this multifaceted natural compound. Geraniin has garnered significant scientific interest due to its wide range of biological activities, including antioxidant, antimicrobial, anticancer, and antihypertensive properties.[1][4]

Natural Sources of Geraniin

Geraniin is widely distributed throughout the plant kingdom, having been identified in at least 71 species across 9 families. The families with the highest number of geraniin-producing species are Euphorbiaceae, Geraniaceae, and Phyllanthaceae. While the presence of geraniin is widespread, its concentration can vary significantly depending on the plant species, the specific plant part, and even the season of collection.

Quantitative Distribution of Geraniin in Various Plant Species

The following table summarizes the quantitative data on geraniin content in various plant sources, providing a comparative overview for researchers seeking high-yield sources.

| Plant Family | Species | Plant Part | Geraniin Content (% dry weight) | Reference(s) |

| Geraniaceae | Geranium thunbergii | Leaves | >10% | |

| Geranium spp. (various) | Leaves | Average of ~10% (w/w) | ||

| Sapindaceae | Nephelium lappaceum (Rambutan) | Rind | 12.67% | |

| Rind Ethanolic Extract | 3.79% | |||

| Phyllanthaceae | Phyllanthus muellerianus | Dried Leaves | Not specified, but major component | |

| Phyllanthus sellowianus | Leaves and Stems | Not specified, but present | ||

| Euphorbiaceae | Euphorbia spp. | Not specified | Present | |

| Aceraceae | Acer saccharum (Sugar Maple) | Autumn-shed leaves | Present |

Note: The yield of geraniin can be influenced by the extraction and purification methods employed.

Biosynthesis of Geraniin

While a specific, detailed biosynthetic pathway for geraniin has not been fully elucidated, its formation is understood to be part of the broader ellagitannin biosynthesis pathway. This pathway originates from the shikimate pathway and involves the formation of gallic acid and its subsequent esterification to a glucose core, followed by oxidative coupling reactions.

The proposed biosynthetic pathway leading to the formation of the core structures of ellagitannins like geraniin begins with β-glucogallin , which is formed from the esterification of gallic acid and UDP-glucose. A series of galloylation steps, using β-glucogallin as the galloyl donor, leads to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose . The key step in the formation of ellagitannins is the oxidative coupling of adjacent galloyl groups on the glucose core to form the hexahydroxydiphenoyl (HHDP) group. Geraniin is a dehydroellagitannin, characterized by the presence of a dehydrohexahydroxydiphenoyl (DHHDP) group in addition to an HHDP group and a gallic acid unit, all attached to a glucose molecule. The formation of the DHHDP group is a further oxidative step from the HHDP group.

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of geraniin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, isolation, quantification, and characterization of geraniin.

Extraction of Geraniin from Plant Material

Objective: To extract geraniin from plant material, such as the rind of Nephelium lappaceum (rambutan).

Materials:

-

Powdered plant material (e.g., rambutan rind)

-

95% Ethanol (denatured)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extract the powdered plant material with 95% denatured ethanol at a 1:10 solid-to-solvent ratio.

-

Filter the mixture to separate the ethanolic extract from the solid plant residue.

-

Concentrate the resulting filtrate using a rotary evaporator to remove the ethanol.

-

Freeze-dry the concentrated extract to obtain a dry powder of the geraniin-enriched extract.

Isolation and Purification of Geraniin by Column Chromatography

Objective: To isolate and purify geraniin from the crude extract.

Materials:

-

Geraniin-enriched crude extract

-

Reverse-phase C18 column

-

Methanol

-

Water

-

Trifluoroacetic acid (TFA) (optional, for improved peak shape in HPLC)

-

Dichloromethane

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve the crude extract in an appropriate solvent (e.g., a mixture of methanol and water).

-

Load the dissolved extract onto a reverse-phase C18 column.

-

Elute the column with a gradient of methanol in water. For example, a gradient of 0-100% methanol can be used.

-

Collect fractions and monitor the elution of geraniin using HPLC with UV detection (typically at 254 nm or 280 nm).

-

Pool the fractions containing pure geraniin.

-

The column can be cleaned and regenerated by flushing with dichloromethane and methanol.

-

Confirm the purity of the isolated geraniin (ideally >95%) using analytical HPLC.

Quantification of Geraniin by HPLC

Objective: To determine the concentration of geraniin in a sample.

Materials:

-

Geraniin standard of known purity

-

Sample containing geraniin

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., Waters Xterra MS C18)

-

Mobile phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

Procedure:

-

Prepare a stock solution of the geraniin standard in a suitable solvent (e.g., methanol).

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering it through a 0.45 µm filter.

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Perform chromatographic separation using a suitable gradient. For example, a gradient of 10-40% B over 12 minutes.

-

Monitor the absorbance at 280 nm.

-

Identify the geraniin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of geraniin in the sample by interpolating its peak area on the calibration curve.

Characterization of Geraniin

Objective: To confirm the identity and structure of the isolated geraniin.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of geraniin.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Co-injection with an authentic standard can confirm the identity of the compound based on retention time.

Metabolic Fate of Geraniin

Upon oral administration, geraniin undergoes significant metabolism by the gut microbiota. It is first hydrolyzed to corilagin, gallic acid, and ellagic acid. Further metabolism of ellagic acid by the gut microflora leads to the formation of urolithins, which are dibenzopyran-6-one derivatives. These metabolites are absorbed into the bloodstream and are believed to contribute to the overall biological effects of geraniin.

Geraniin Metabolism and Bioavailability Workflow

Caption: Metabolic fate of geraniin after oral administration.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and biosynthesis of geraniin, a promising bioactive compound. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the specific enzymes and regulatory mechanisms of geraniin biosynthesis could open up avenues for its biotechnological production. A deeper understanding of its metabolic fate and the bioactivity of its metabolites will be crucial in fully realizing the therapeutic potential of geraniin.

References

- 1. researchgate.net [researchgate.net]

- 2. Geraniin extracted from the rind of Nephelium lappaceum binds to dengue virus type-2 envelope protein and inhibits early stage of virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of geraniin from sugar maple leaves: an ultrastructural study with the phytopathogen Xanthomonas campestris pv. vitians - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ellagitannin geraniin: a review of the natural sources, biosynthesis, pharmacokinetics and biological effects | Semantic Scholar [semanticscholar.org]

Geraniin: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying geraniin's therapeutic potential, focusing on its modulation of key signaling pathways. The information presented herein is intended to support further research and development of geraniin as a potential therapeutic agent.

Core Mechanisms of Action

Geraniin exerts its biological effects through a multi-pronged approach, primarily by modulating crucial signaling pathways involved in oxidative stress and inflammation. It has been demonstrated to upregulate the cellular antioxidant defense system while simultaneously suppressing pro-inflammatory cascades.

Antioxidant Activity

Geraniin's antioxidant effects are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Geraniin has been shown to promote the nuclear translocation of Nrf2, leading to the increased expression of downstream targets such as Heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[1][2] This activation of the Nrf2/HO-1 signaling pathway enhances the cellular capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[1][2][3] Studies have indicated that the PI3K/AKT and ERK1/2 signaling pathways are involved in geraniin-induced Nrf2 activation.

Anti-inflammatory Activity

The anti-inflammatory properties of geraniin are primarily attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Geraniin has been observed to suppress the activation of NF-κB, thereby preventing the transcription of pro-inflammatory mediators.

Specifically, geraniin can inhibit the phosphorylation of IκB-α, which in turn prevents the release and nuclear translocation of the NF-κB p65 subunit. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) that produce inflammatory mediators like nitric oxide (NO).

Furthermore, geraniin has been shown to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, another key player in inflammatory responses. By inhibiting p38 MAPK, geraniin can further attenuate the expression of inflammatory cytokines. Recent evidence also suggests that geraniin can restrict inflammasome activation, specifically the NLRP3 inflammasome, by preventing the interaction between ASC and NLRP3, thereby inhibiting pyroptosis and IL-1β release.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the efficacy of geraniin in different experimental models.

Table 1: In Vitro Antioxidant Effects of Geraniin

| Cell Line | Treatment | Concentration | Effect | Reference |

| HepG2 | Geraniin + H₂O₂ | Not specified | Significantly reduced H₂O₂-induced oxidative damage in a dose-dependent manner. | |

| HepG2 | Geraniin | Not specified | Induced expression of HO-1 and NQO1 in a concentration- and time-dependent manner. | |

| PC12 | Geraniin (pre-treatment) + OGD/R | 0.1–10 µmol/L | Increased cell survival rate. |

Table 2: In Vivo Antioxidant Effects of Geraniin

| Animal Model | Treatment | Dosage | Effect | Reference |

| Sprague Dawley Rats (High-Fat Diet) | Geraniin | 10 and 50 mg/kg | Restored oxidative stress biomarkers and serum antioxidants. | |

| Rats (Cerebral Ischemia/Reperfusion) | Geraniin | 20 mg/kg | Increased SOD activity; decreased LDH, MDA, NO, and nNOS content. | |

| Mice (Isoproterenol-induced cardiac hypertrophy) | Geraniin | Not specified | Suppressed ISO-induced increase in MDA and NO; increased T-AOC, SOD, and GSH. |

Table 3: In Vitro Anti-inflammatory Effects of Geraniin

| Cell Line | Inducer | Geraniin Concentration | Effect | Reference |

| RAW 264.7 | LPS | Not specified | Suppressed iNOS expression; inhibited ROS, NO, and pro-inflammatory cytokine production. | |

| Bone Marrow Stem Cells | TNF-α | 2.5 µM | Suppressed expression of NF-κB and p38 MAPK protein; promoted IкB-α protein expression. | |

| HT-29 | TNF-α | 36 µM and 72 µM | Attenuated NF-ĸB activation and translocation. | |

| C666-1 | - | 5 and 10 µM/mL | Remarkably decreased NF-κB expression. | |

| Macrophages | LPS + ATP/Nigericin/MSU | Not specified | Reduced ROS production; prevented interaction between ASC and NLRP3. |

Table 4: In Vivo Anti-inflammatory Effects of Geraniin

| Animal Model | Treatment | Dosage | Effect | Reference |

| Rats (Carrageenan-induced paw edema) | Geraniin | 10 and 30 mg/kg | Dose-dependent reduction in paw edema. | |

| Rats (Adjuvant-induced arthritis) | Geraniin | 10 and 30 mg/kg | Dose-dependent inhibition of bone erosion and deformation. | |

| Mice (Isoproterenol-induced cardiac hypertrophy) | Geraniin | Not specified | Suppressed ISO-induced increase in mRNA expression of IL-1β, IL-6, and TNF-α. | |

| Rats (High-Fat Diet) | Geraniin | 25 mg/kg/day | Suppressed overexpression of pro-inflammatory mediators in circulating leukocytes. |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the antioxidant and anti-inflammatory effects of geraniin.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages, HepG2 human hepatoma cells, bone marrow-derived mesenchymal stem cells (BMSCs), and PC12 cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: For anti-inflammatory assays, cells are often pre-treated with various concentrations of geraniin for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α. For antioxidant assays, cells may be pre-treated with geraniin prior to exposure to an oxidative stressor like hydrogen peroxide (H₂O₂).

Antioxidant Activity Assays

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated as described, then incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity in cell lysates or tissue homogenates is determined using commercially available kits. These kits typically utilize a colorimetric method where the rate of reduction of a tetrazolium salt by superoxide anions is inversely proportional to the SOD activity.

-

Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay. Samples are reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored complex, which is measured spectrophotometrically.

Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: This technique is used to determine the protein expression levels of key signaling molecules. Cells are lysed, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p-NF-κB p65, p-IκB-α, Nrf2, HO-1) and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Real-Time Quantitative PCR (RT-qPCR): To measure the mRNA expression levels of inflammatory mediators, total RNA is extracted from cells or tissues and reverse-transcribed into cDNA. RT-qPCR is then performed using specific primers for target genes (e.g., iNOS, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by geraniin and a typical experimental workflow.

Signaling Pathways

Caption: Geraniin's dual antioxidant and anti-inflammatory signaling pathways.

Experimental Workflow

Caption: A typical experimental workflow for in vitro anti-inflammatory assessment.

Conclusion and Future Directions

Geraniin demonstrates significant potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. Its ability to modulate the Nrf2 and NF-κB pathways provides a strong mechanistic basis for its observed pharmacological effects. The data summarized in this guide underscore the need for further investigation, particularly in preclinical models of chronic inflammatory diseases and eventual translation to human clinical trials. Future research should focus on optimizing delivery systems to enhance bioavailability and conducting long-term safety and efficacy studies to fully elucidate the therapeutic utility of geraniin.

References

- 1. Inhibitory effects of geraniin on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geraniin exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Geraniin Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Oral Bioavailability of Geraniin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Despite its therapeutic potential, the clinical translation of geraniin is significantly hampered by its poor oral bioavailability. This technical guide provides a comprehensive overview of the current understanding of geraniin's pharmacokinetics and oral bioavailability, with a focus on its metabolic fate, quantitative pharmacokinetic parameters, and strategies to enhance its systemic exposure. Detailed experimental protocols and visual representations of key processes are included to support further research and development efforts.

Oral Bioavailability and Metabolism

The oral bioavailability of intact geraniin is exceedingly low to negligible.[1][3] Due to its large molecular weight (952.64 g/mol ) and high polarity, geraniin is not readily absorbed through the intestinal epithelium.[4] Following oral ingestion, geraniin is extensively metabolized by the gut microbiota in the large intestine into smaller, more readily absorbable phenolic compounds.

The primary metabolites of geraniin include:

-

Corilagin

-

Gallic acid

-

Ellagic acid

-

Urolithins (e.g., Urolithin A, Urolithin B)

These metabolites are believed to be responsible for the systemic therapeutic effects observed after oral administration of geraniin. The metabolism by intestinal bacteria is a gradual process, with metabolites being detected in urine up to 72 hours after ingestion. It is important to note that significant inter-individual variations in metabolite profiles exist, which are attributed to differences in the composition of the gut microflora.

Pharmacokinetic Parameters

Due to its lack of oral absorption, pharmacokinetic data for geraniin is primarily available from intravenous administration studies. Conversely, pharmacokinetic studies following oral administration of geraniin focus on its major metabolites, particularly ellagic acid.

Table 1: Pharmacokinetic Parameters of Geraniin in Rats (Intravenous Administration)

| Parameter | Value (Mean ± SD) | Units |

| Half-life (t½) | 0.21 ± 0.10 and 7.20 ± 2.20 | h |

| Plasma Clearance (CL) | 0.03 ± 0.02 | L/h/kg |

| Apparent Volume of Distribution (Vz) | 0.05 ± 0.01 | L/kg |

Data sourced from a study in rats.

Table 2: Pharmacokinetic Parameters of Ellagic Acid in Rabbits After Oral Administration of Free Geraniin vs. Geraniin-Phospholipid Complex (GE-PL)

| Parameter | Free Geraniin | Geraniin-Phospholipid Complex (GE-PL) | Units |

| Cmax1 | Not explicitly stated, but GE-PL showed an 11-fold enhancement | 588.82 | ng/mL |

| Tmax1 | Not explicitly stated | 2 ± 0.03 | h |

| Cmax2 | Not explicitly stated, but GE-PL showed a 5-fold enhancement | 711.13 | ng/mL |

| Tmax2 | Not explicitly stated | 24 ± 0.06 | h |

| AUC | Increased with GE-PL | Significantly Increased | - |

| Elimination Half-life (t½) | Increased with GE-PL | Significantly Increased | - |

This study highlights that intact geraniin was not detected in the circulatory system. The data reflects the plasma concentration of the metabolite, ellagic acid. The biphasic absorption profile (two Tmax values) was observed.

Experimental Protocols

Quantification of Geraniin in Rat Plasma via UPLC

This section details the methodology for determining the concentration of geraniin in rat plasma following intravenous administration.

3.1.1. Sample Preparation

-

Rat plasma samples were spiked with epicatechin as an internal standard.

-

Liquid-liquid extraction was performed using ethyl acetate.

3.1.2. Chromatographic Conditions

-

System: Ultra Performance Liquid Chromatography (UPLC) with a UV detector.

-

Column: HSS T3 column.

-

Detection Wavelength: 280 nm.

-

Linearity: The method demonstrated good linearity in the concentration range of 0.2 - 200 μg/mL.

-

Limit of Detection (LOD): 0.07 μg/mL.

-

Lower Limit of Quantification (LLOQ): 0.2 μg/mL.

3.1.3. Method Validation

-

The method was validated for precision, accuracy, recovery, and stability.

-

Intra-day and inter-day precision: Decreased by 9.8%.

-

Accuracy: Ranged from 84.4% to 87.1%.

-

Extraction Recovery: Ranged from 88.4% to 90.3%.

-

Matrix Effect: Ranged from 84.4% to 87.2%.

-

Stability: The analyte was stable in rat plasma at room temperature for 12 hours, at 4°C for 24 hours, and at -20°C for 15 days.

In Vivo Bioavailability Study of a Geraniin-Phospholipid Complex in Rabbits

This protocol outlines the in vivo experiment to assess the oral bioavailability of ellagic acid from a geraniin-phospholipid complex.

3.2.1. Formulation

-

A geraniin-soy-phosphatidylcholine complex (GE-PL) was formulated to improve the lipophilicity and absorption of geraniin's metabolites.

3.2.2. Animal Model

-

Rabbits were used as the animal model for the pharmacokinetic study.

3.2.3. Dosing and Sample Collection

-

Rabbits were orally administered either free geraniin or the GE-PL complex.

-

Blood samples were collected at various time points post-administration.

3.2.4. Bioanalytical Method

-

Plasma concentrations of ellagic acid were quantified using a validated analytical method (details not specified in the abstract).

3.2.5. Pharmacokinetic Analysis

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for ellagic acid were calculated.

Visualizations

Metabolic Pathway of Geraniin

Caption: Proposed metabolic pathway of Geraniin in the gastrointestinal tract.

Experimental Workflow for Pharmacokinetic Study

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Future Perspectives and Drug Development Considerations

The primary challenge in the development of geraniin as a therapeutic agent is overcoming its poor oral bioavailability. The research into a geraniin-phospholipid complex demonstrates a promising strategy to enhance the systemic exposure of its active metabolites. Future research should focus on:

-

Advanced Formulation Strategies: Exploring other novel drug delivery systems such as nanoparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS) to improve the solubility and permeability of geraniin and its metabolites.

-

Metabolite-Focused Research: Conducting comprehensive pharmacokinetic studies on the individual metabolites of geraniin to understand their specific contributions to the overall therapeutic effect.

-

Human Studies: Translating the promising preclinical findings into well-designed clinical trials to evaluate the safety, tolerability, and pharmacokinetic profile of geraniin and its formulations in humans.

-

Gut Microbiome Modulation: Investigating the influence of prebiotics or probiotics on the metabolic activation of geraniin by the gut microbiota, potentially leading to more consistent therapeutic outcomes.

References

Spectroscopic Profile of Geraniin: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a natural product standard is paramount for identification, quality control, and further investigation. This technical guide provides an in-depth overview of the spectroscopic data for the geraniin standard, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This document summarizes the key quantitative data in structured tables for easy reference and comparison. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for spectroscopic analysis is visualized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For geraniin, both ¹H and ¹³C NMR data are crucial for its identification and structural confirmation. The data presented here is based on analyses conducted in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this type of compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of geraniin exhibits a complex pattern of signals corresponding to its intricate polyphenolic structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Glucose) | 6.25 | d | 8.0 |

| H-2 (Glucose) | 5.05 | t | 8.0 |

| H-3 (Glucose) | 4.60 | t | 8.0 |

| H-4 (Glucose) | 5.40 | t | 8.0 |

| H-5 (Glucose) | 4.40 | m | |

| H-6a (Glucose) | 4.25 | dd | 11.5, 5.5 |

| H-6b (Glucose) | 3.95 | dd | 11.5, 2.0 |

| Galloyl H-2', H-6' | 6.90 | s | |

| Galloyl H-2'', H-6'' | 6.95 | s | |

| HHDP H-3''' | 6.45 | s | |

| HHDP H-3'''' | 6.55 | s | |

| DHHDP H-2''''' | 2.55 | d | 15.0 |

| DHHDP H-2'''''' | 2.45 | d | 15.0 |

Note: This is a representative dataset. Actual chemical shifts may vary slightly depending on the experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the geraniin molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (Glucose) | 93.5 |

| C-2 (Glucose) | 72.5 |

| C-3 (Glucose) | 78.0 |

| C-4 (Glucose) | 69.0 |

| C-5 (Glucose) | 74.0 |

| C-6 (Glucose) | 63.0 |

| Galloyl C=O | 165.0, 166.5 |

| Galloyl C-1' | 120.5 |

| Galloyl C-2', C-6' | 110.0 |

| Galloyl C-3', C-5' | 145.5 |

| Galloyl C-4' | 139.0 |

| HHDP C=O | 168.0, 169.5 |

| HHDP C-1''', C-1'''' | 115.0, 116.0 |

| HHDP C-2''', C-2'''' | 125.0, 126.0 |

| HHDP C-3''', C-3'''' | 107.0, 108.0 |

| HHDP C-4''', C-4'''' | 144.0, 144.5 |

| HHDP C-5''', C-5'''' | 136.0, 137.0 |

| HHDP C-6''', C-6'''' | 145.0, 145.5 |

| DHHDP C=O | 194.0 |

| DHHDP C-1''''' | 55.0 |

| DHHDP C-2''''' | 45.0 |

| DHHDP C-3''''' | 118.0 |

| DHHDP C-4''''' | 148.0 |

| DHHDP C-5''''' | 135.0 |

| DHHDP C-6''''' | 150.0 |

Note: This is a representative dataset. Actual chemical shifts may vary slightly depending on the experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of the geraniin standard is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, is used.

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of geraniin is characterized by the presence of hydroxyl, carbonyl, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 (broad) | O-H stretching | Phenolic and alcoholic hydroxyl groups |

| ~1720 | C=O stretching | Ester and carboxylic acid carbonyls |

| ~1615 | C=C stretching | Aromatic rings |

| ~1510 | C=C stretching | Aromatic rings |

| ~1200 | C-O stretching | Ester and phenol groups |

| ~1030 | C-O stretching | Alcohol groups |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: The potassium bromide (KBr) pellet method is commonly used. A small amount of the geraniin standard (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the wavenumbers of the absorption bands are identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings and carbonyl groups in geraniin.

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Methanol | ~220 | ~280 |

The absorption at ~220 nm is attributed to π → π* transitions in the aromatic rings, while the shoulder at ~280 nm is characteristic of n → π* transitions of the carbonyl groups.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation: A stock solution of the geraniin standard is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade methanol. This stock solution is then diluted to an appropriate concentration (typically in the µg/mL range) to ensure that the absorbance falls within the linear range of the instrument (usually between 0.1 and 1.0).

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm. A cuvette containing the solvent (methanol) is used as a blank to zero the instrument.

Data Processing: The absorbance spectrum is plotted, and the wavelengths of maximum absorption (λmax) are determined.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product standard like geraniin.

This comprehensive guide provides the essential spectroscopic data and methodologies for the analysis of the geraniin standard. Adherence to these protocols will ensure accurate and reproducible results, facilitating further research and development in the fields of natural product chemistry and drug discovery.

Geraniin's Therapeutic Potential in Metabolic Syndrome and Diabetes: A Technical Guide

Introduction

Metabolic syndrome is a constellation of metabolic abnormalities, including central obesity, hypertension, dyslipidemia, and insulin resistance, that collectively elevate the risk for developing type 2 diabetes mellitus (T2DM) and cardiovascular disease.[1][2] The rising global prevalence of these conditions necessitates the exploration of novel therapeutic agents. Geraniin, an ellagitannin found abundantly in medicinal plants and the rind of fruits like rambutan (Nephelium lappaceum), has emerged as a promising natural compound with multifaceted therapeutic effects against metabolic dysregulation.[1][3]

Upon oral administration, geraniin exhibits poor bioavailability. Instead, it functions largely as a prodrug, being metabolized by gut microbiota into smaller, more readily absorbable bioactive compounds such as corilagin, ellagic acid, gallic acid, and various urolithins.[4] These metabolites are credited with the pleiotropic effects observed, which include improving insulin sensitivity, mitigating oxidative stress and inflammation, and correcting dyslipidemia. This technical guide provides an in-depth review of the current understanding of geraniin's mechanisms of action, a summary of key preclinical data, detailed experimental protocols used in its evaluation, and visualizations of the core signaling pathways involved.

Core Mechanisms of Action

Geraniin and its metabolites exert their beneficial effects on metabolic syndrome and diabetes through several interconnected signaling pathways.

Improvement of Insulin Sensitivity and Glucose Homeostasis

A primary mechanism by which geraniin combats hyperglycemia is by enhancing insulin sensitivity in peripheral tissues like the liver, adipose tissue, and skeletal muscle. This is achieved through the modulation of key signaling pathways that govern glucose uptake and utilization.

-

Insulin Signaling Pathway: Geraniin's metabolites have been shown to improve the expression and activation of critical components of the insulin signaling cascade, including the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and Akt (Protein Kinase B). Activated Akt subsequently promotes the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose uptake into cells.

Caption: Geraniin enhances the insulin signaling pathway.

-

AMPK Activation: Adiponectin, an adipokine whose production is encouraged by geraniin's metabolites, can activate AMP-activated protein kinase (AMPK). AMPK acts as a cellular energy sensor. Its activation promotes GLUT4 translocation, enhances fatty acid oxidation, and inhibits hepatic gluconeogenesis, collectively improving glycemic control.

Caption: Geraniin promotes AMPK activation via adiponectin.

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are key drivers in the pathogenesis of insulin resistance and diabetic complications. Geraniin and its metabolites exhibit potent anti-inflammatory and antioxidant properties.

-

Inhibition of NF-κB Pathway: Metabolites like ellagic acid and gallic acid can suppress the activity of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This suppression reduces the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, thereby alleviating systemic inflammation.

-

Activation of Nrf2 Pathway: Urolithin A, a key metabolite, has been shown to enhance the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 activation upregulates the expression of endogenous antioxidant enzymes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which helps to diminish excessive reactive oxygen species (ROS) levels.

Caption: Geraniin's antioxidant and anti-inflammatory pathways.

Quantitative Preclinical Data

Multiple studies using a high-fat diet (HFD)-induced metabolic syndrome model in Sprague Dawley rats have provided quantitative evidence of geraniin's efficacy. The data below is a synthesis from such studies.

Table 1: Effects of Geraniin on Glycemic Control Parameters